molecular formula C20H20Cl2FNO3S B2778951 3-(2,6-Dichlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one CAS No. 1448077-91-5

3-(2,6-Dichlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one

Cat. No.: B2778951
CAS No.: 1448077-91-5
M. Wt: 444.34
InChI Key: IMHXSIHLRKBNKO-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C20H20Cl2FNO3S and its molecular weight is 444.34. The purity is usually 95%.
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Biological Activity

The compound 3-(2,6-Dichlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including antimicrobial, antiviral, and enzyme inhibitory activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19_{19}H19_{19}Cl2_{2}F1_{1}N1_{1}O2_{2}S1_{1}

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary of its key activities:

Antimicrobial Activity

Studies have demonstrated that the compound exhibits significant antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

PathogenMIC (µg/mL)Action Type
Staphylococcus aureus0.5Bactericidal
Escherichia coli1.0Bactericidal
Pseudomonas aeruginosa2.0Bactericidal
Candida albicans1.5Fungicidal

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Antiviral Activity

In vitro studies have shown that the compound possesses antiviral properties, particularly against certain viruses such as HIV and HSV. The following table summarizes its antiviral efficacy:

VirusIC50_{50} (µM)Protective Effect
HIV-13.0Moderate protection
HSV-12.5Moderate protection
CVB-24.0Moderate protection

These findings indicate that the compound may inhibit viral replication and could be explored for therapeutic applications in viral infections .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes, which is crucial for its potential therapeutic applications. The following table outlines its inhibitory effects:

EnzymeIC50_{50} (µM)Inhibition Type
Acetylcholinesterase (AChE)0.5Competitive inhibition
Urease0.8Non-competitive inhibition

The strong inhibitory activity against AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

  • Synthesis and Evaluation : A series of derivatives were synthesized, showing varied biological activities. Notably, modifications to the piperidine ring significantly influenced antimicrobial and enzyme inhibition profiles .
  • Structure-Activity Relationship (SAR) : Research indicates that the presence of the sulfonamide group enhances both antimicrobial and enzyme inhibitory activities compared to other functional groups .
  • In Vivo Studies : Preliminary in vivo studies have suggested that the compound exhibits favorable pharmacokinetic properties, including good absorption and distribution characteristics .

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2FNO3S/c21-18-2-1-3-19(22)17(18)8-9-20(25)24-12-10-16(11-13-24)28(26,27)15-6-4-14(23)5-7-15/h1-7,16H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHXSIHLRKBNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)CCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.